molecular formula C11H16N2Na2O2S B1682322 Thiopental sodium CAS No. 71-73-8

Thiopental sodium

Cat. No. B1682322
CAS RN: 71-73-8
M. Wt: 264.32 g/mol
InChI Key: KUMIBWQWMZVQQF-UHFFFAOYSA-L
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Description

Thiopental Sodium, also known as Sodium Pentothal, is a barbiturate used to induce general anesthesia, treat convulsions, and reduce intracranial pressure . It is an ultra-short-acting barbiturate and has been used commonly in the induction phase of general anesthesia .


Synthesis Analysis

This compound (Tho) is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .


Molecular Structure Analysis

This compound has the IUPAC name 4,6 (1H,5H)-Pyrimidinedione, 5-ethyldihydro-5- (1methylbutyl)-2-thioxo-, monosodium salt, (±)-; Sodium (±)-5-ethyl-5- (1-methylbutyl)-2-thiobarbiturate . It has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .


Chemical Reactions Analysis

This compound is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .


Physical And Chemical Properties Analysis

This compound has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .

Scientific Research Applications

1. Neuroprotection and Brain Function

  • Neuroprotective Effects in Hypoxia: Thiopental has been shown to protect against cerebral ischemic damage by attenuating neuronal depolarization, cellular sodium and calcium concentration changes, and decreasing cellular potassium and ATP concentrations during hypoxia. This neuroprotective effect also includes reduced histological, protein synthetic, and electrophysiological damage to CA1 pyramidal cells after hypoxia with thiopental (Wang et al., 1999).

2. Interaction with Laboratory Analyzers

  • Interaction with Laboratory Devices: Thiopental may cause falsely elevated serum sodium levels, as observed in intensive care unit settings. This technical interference with laboratory devices has important clinical implications, especially when treating conditions like refractory status epilepticus or intractable intracranial hypertension (Feyen et al., 2013).

3. Impact on Cardiovascular Function

  • Effects on Pulmonary Artery Contractions: Thiopental can potentiate contractions in isolated rabbit pulmonary arteries induced by alpha receptor agonists, specifically enhancing the responsiveness of postsynaptic alpha receptors to norepinephrine. This effect is distinct from other barbiturates like amobarbital sodium and pentobarbital sodium, which attenuate these contractions (Fukuda et al., 1984).

4. Pharmacokinetics and Pharmacodynamics

  • Detailed Study of Drug Action: Thiopental is an ultra-short-acting barbiturate used as a reference in pharmacokinetic and pharmacodynamic models for studying rapid and short-acting effect drugs. Its distribution, onset, and duration of drug effect are extensively studied, providing insights into how patient characteristics and diseases influence effective doses and concentrations (Russo & Bressolle, 1998).

5. Use in Lethal Injection

  • Application in Lethal Injection: While primarily a medical drug, thiopental's pharmacokinetics and pharmacodynamics have been studied in the context of lethal injection, particularly its role in rendering an individual unconscious before the administration of further medications. This research contributes to understanding the precise effects and durations of thiopental under such circumstances (Dershwitz & Henthorn, 2008).

6. Cellular and Molecular Mechanisms

  • Influence on Cellular Responses: Thiopental impacts cellular responses in various ways. For instance, it preserves the response to glutamate but not acetylcholine in rat primary cultured neurons exposed to hypoxia. This selective preservation can be key in understanding its neuroprotective mechanisms and effects on neurotransmitter responses under hypoxic conditions (Morita et al., 2016).

7. Immunological Effects

  • Inhibition of Nuclear Factor κB Activation: Thiopental inhibits the activation of the nuclear transcription factor κB, a mechanism that could explain some of its immunosuppressing effects. This discovery is significant for patients receiving long-term thiopental administration, especially in contexts like severe head injury treatment, where the risk of nosocomial infections is a concern (Loop et al., 2002).

Mechanism of Action

Target of Action

Thiopental sodium primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. By binding to this receptor, this compound enhances the inhibitory effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

This compound binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability . As a result, the post-synaptic inhibitory effect of GABA in the thalamus is prolonged .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the inhibitory effect of GABA, this compound reduces neuronal excitability throughout the central nervous system. This leads to a decrease in nerve firing and a general depression of the central nervous system, which results in the anesthetic, hypnotic, and anticonvulsant effects of the drug .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

Result of Action

It produces hypnosis within 30 to 40 seconds of intravenous injection . Recovery after a small dose is rapid, with some somnolence and retrograde amnesia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s lipid solubility allows it to be sequestered in fatty tissue . This means that the drug’s duration of action is largely due to its redistribution away from central circulation into muscle and fatty tissue . Therefore, factors that affect the distribution of lipids in the body, such as diet and body composition, could potentially influence the action, efficacy, and stability of this compound .

Safety and Hazards

Thiopental Sodium is toxic if swallowed. It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, get emergency medical help immediately .

Future Directions

Thiopental Sodium was a core medicine in the World Health Organization’s List of Essential Medicines, but was supplanted by propofol . Despite this, thiopental is listed as an acceptable alternative to propofol, depending on local availability and cost of these agents .

properties

IUPAC Name

sodium;5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLILQARPMWUHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021744
Record name Thiopental sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71-73-8
Record name Thiopental sodium [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopental sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiopental sodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does thiopental sodium exert its anesthetic effects?

A1: [, , , ] this compound, a barbiturate, primarily acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) within the central nervous system. It binds to specific sites on the GABAA receptor, prolonging the duration of chloride ion channel opening. This enhanced chloride influx hyperpolarizes neurons, making them less excitable and ultimately leading to sedation and anesthesia.

Q2: Does this compound offer neuroprotective benefits in cases of cerebral ischemia?

A3: [, ] Studies exploring the neuroprotective potential of this compound in focal cerebral ischemia-reperfusion in rats have yielded mixed results. While some studies suggest that it does not offer significant neuroprotection, others indicate it might provide some benefits by accelerating the elimination of excitatory amino acids like aspartate and glutamate during reperfusion. More research is needed to clarify its role in such scenarios.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C11H17N2NaO2S. Its molecular weight is 264.32 g/mol. Spectroscopic data can be found in various chemical databases.

Q4: How does storage temperature affect the stability of this compound and propofol mixtures?

A6: [] Studies have shown that both this compound and propofol, when mixed and stored in polypropylene syringes, maintain over 90% of their initial concentration for up to 312 hours when refrigerated at 4 degrees Celsius. At room temperature (23 degrees Celsius), propofol remains stable for up to 120 hours and this compound for up to 240 hours.

Q5: How does this compound distribute within the body?

A7: [, ] this compound is highly lipophilic, facilitating its rapid passage across the blood-brain barrier. Following intravenous administration, it rapidly distributes to highly perfused organs like the brain, heart, and liver, leading to rapid onset of anesthetic effects. It is then redistributed to less perfused tissues like muscle and fat, contributing to its short duration of action.

Q6: What factors can influence the pharmacokinetics of this compound?

A8: [, ] Several factors can influence this compound's pharmacokinetic profile, including age, liver function, and concomitant medications. Reduced hepatic blood flow, as seen in liver disease or with certain medications, can significantly delay this compound detoxification.

Q7: Can this compound be used for anesthesia induction in patients undergoing cesarean sections?

A10: [, , ] While this compound readily crosses the placental barrier, research suggests that when used for induction of anesthesia during cesarean sections, followed by propofol maintenance and nitrous oxide, it does not offer significant advantages over propofol alone for maternal or fetal outcomes.

Q8: What are the potential cardiovascular effects of this compound administration?

A11: [, ] this compound can cause dose-dependent cardiovascular depression, leading to a decrease in blood pressure and cardiac output. These effects are often transient and less pronounced when used in combination with other anesthetic agents or opioids.

Q9: Can this compound induce bronchospasm?

A12: [] While this compound is often considered a bronchodilator, case reports suggest it can potentially trigger bronchospasm in susceptible individuals, particularly those with pre-existing hyperreactive airway diseases like asthma. Careful consideration is needed when using this compound in such patients.

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